molecular formula C7H3BrClFO2 B1378418 6-Bromo-3-chloro-2-fluorobenzoic acid CAS No. 1428234-67-6

6-Bromo-3-chloro-2-fluorobenzoic acid

Cat. No.: B1378418
CAS No.: 1428234-67-6
M. Wt: 253.45 g/mol
InChI Key: XJXNCYHFUPFGSY-UHFFFAOYSA-N
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Description

6-Bromo-3-chloro-2-fluorobenzoic acid is an organic compound with the molecular formula C7H3BrClFO2 and a molecular weight of 253.45 g/mol . It is a benzoic acid derivative, characterized by the presence of bromine, chlorine, and fluorine atoms on the benzene ring. This compound is often used in various chemical research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-chloro-2-fluorobenzoic acid typically involves the halogenation of benzoic acid derivatives. One common method includes the use of bromine and chlorine reagents under controlled conditions to introduce the respective halogen atoms at specific positions on the benzene ring. The fluorine atom is usually introduced via electrophilic fluorination using reagents like Selectfluor .

Industrial Production Methods

Industrial production of this compound often involves multi-step synthesis processes, including halogenation and subsequent purification steps. The reaction conditions are optimized to achieve high yields and purity. Techniques such as column chromatography and recrystallization are commonly employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-chloro-2-fluorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Electrophilic Substitution: Halogenating agents like bromine or chlorine in the presence of catalysts.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Substitution Products: Depending on the substituent introduced, various derivatives of this compound can be formed.

    Oxidation Products: Carboxylic acid derivatives such as aldehydes or ketones.

    Reduction Products: Alcohols or other reduced forms of the compound.

Scientific Research Applications

6-Bromo-3-chloro-2-fluorobenzoic acid is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-3-chloro-2-fluorobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms on the benzene ring enhances its binding affinity to these targets, leading to inhibition or activation of biological pathways. The carboxylic acid group also plays a crucial role in its reactivity and interaction with other molecules .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-6-chloro-2-fluorobenzoic acid
  • 2-Bromo-6-chloro-3-fluorobenzoic acid
  • 4-Bromo-3-chloro-2-fluorobenzoic acid

Uniqueness

6-Bromo-3-chloro-2-fluorobenzoic acid is unique due to the specific positioning of the halogen atoms on the benzene ring, which imparts distinct chemical properties and reactivity. This unique arrangement allows for selective interactions in chemical reactions and biological systems, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

6-bromo-3-chloro-2-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClFO2/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJXNCYHFUPFGSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)F)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1428234-67-6
Record name 6-bromo-3-chloro-2-fluorobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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